CID 11948869
Description
CID 11948869 (PubChem Compound Identifier 11948869) is a chemical compound whose structural and functional characteristics are under investigation in various research contexts. Its inclusion in PubChem suggests relevance to pharmaceutical, environmental, or biochemical research, though further primary literature is required to confirm its precise applications.
Properties
IUPAC Name |
2-propan-2-yl-1H-perimidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2.ClH/c1-9(2)14-15-11-7-3-5-10-6-4-8-12(16-14)13(10)11;/h3-9H,1-2H3,(H,15,16);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSCGNXYLJHBRDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=CC=CC3=C2C(=CC=C3)N1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Comparative analyses of CID 11948869 with structurally or functionally related compounds can be framed using methodologies and datasets from analogous studies in the evidence. Below is a synthesis of key comparison parameters:
Structural Similarities
Structural comparisons often focus on substituents, functional groups, and core scaffolds. For example:
- Oscillatoxin derivatives (): Compounds like oscillatoxin D (CID: 101283546) and 30-methyl-oscillatoxin D (CID: 185389) differ in methyl group placement, which impacts bioactivity. If this compound belongs to this class, substituent analysis would be critical .

- Pyrazolo-pyridin-3-yl derivatives (): Compounds such as CAS 428854-24-4 (PubChem ID: 11393973) share pyrimidine and pyrazole rings. Structural variations (e.g., fluorine vs. chlorine substituents) alter solubility and target affinity .
Physicochemical Properties
Key properties for comparison include molecular weight, polarity, and bioavailability:
Analytical Characterization
Techniques for comparative analysis include:
Q & A
Basic Research Questions
Q. How to formulate research questions for CID 11948869 that address gaps in its biochemical characterization?
- Methodology : Begin by conducting a systematic literature review to identify unresolved aspects of the compound’s structure-activity relationships, metabolic pathways, or interaction mechanisms. Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine questions . For example:
- Feasibility: "What experimental conditions are required to validate the stability of this compound under physiological pH?"
- Novelty: "How does this compound’s binding affinity compare to structurally analogous compounds in inhibiting Enzyme X?"
Q. What experimental design principles ensure reproducibility in studies involving this compound?
- Methodology :
- Materials & Methods : Document reagent purity, instrumentation calibration, and environmental controls (e.g., temperature, humidity) to minimize variability .
- Replication : Include triplicate measurements and negative/positive controls. For synthesis studies, provide detailed protocols for precursor ratios and purification steps .
- Validation : Cross-verify results using orthogonal techniques (e.g., HPLC for purity, NMR for structural confirmation) .
Q. How to resolve contradictions in published data on this compound’s toxicity profile?
- Methodology :
- Triangulation : Compare datasets across studies while accounting for variables like cell lines (e.g., HEK293 vs. HepG2) or dosage ranges .
- Statistical Reanalysis : Apply meta-analysis tools to assess heterogeneity. For example, use funnel plots to detect publication bias in LD50 values .
- Methodological Audit : Evaluate whether discrepancies arise from assay protocols (e.g., MTT vs. ATP-based viability tests) .
Q. What ethical guidelines apply to preclinical studies of this compound?
- Methodology :
- Animal Welfare : Follow ARRIVE guidelines for reporting in vivo experiments, including sample size justification and humane endpoints .
- Data Integrity : Avoid selective data exclusion; pre-register study protocols on platforms like Open Science Framework to mitigate bias .
- Informed Consent : For human-derived samples, ensure compliance with GDPR or HIPAA via anonymization and ethics board approvals .
Advanced Research Questions
Q. How to optimize the synthetic pathway of this compound for scalability while maintaining enantiomeric purity?
- Methodology :
- Design of Experiments (DoE) : Use response surface methodology (RSM) to model variables (e.g., catalyst loading, reaction time) and predict optimal conditions .
- Analytical Rigor : Employ chiral chromatography and X-ray crystallography to confirm stereochemical outcomes .
- Process Economics : Calculate E-factors to assess waste generation and propose solvent recycling strategies .
Q. What computational strategies predict this compound’s off-target interactions in polypharmacology studies?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against protein databases (e.g., PDB, AlphaFold) .
- Machine Learning : Train models on ChEMBL bioactivity data to identify potential off-targets via similarity searching .
- Validation : Validate predictions using SPR (surface plasmon resonance) or thermal shift assays .
Q. How to design a longitudinal study assessing this compound’s stability under accelerated degradation conditions?
- Methodology :
- ICH Guidelines : Follow Q1A(R2) for stress testing (e.g., 40°C/75% RH for 6 months) and monitor degradation products via LC-MS .
- Kinetic Modeling : Apply the Arrhenius equation to extrapolate shelf-life from accelerated data .
- Container Compatibility : Test interactions between this compound and packaging materials (e.g., glass vs. polymer) .
Q. What interdisciplinary approaches elucidate this compound’s mechanism of action in heterogeneous biological systems?
- Methodology :
- Omics Integration : Combine transcriptomics (RNA-seq) and proteomics (TMT labeling) to map pathway perturbations .
- Single-Cell Analysis : Use scRNA-seq to resolve cell-type-specific responses in complex tissues .
- Structural Biology : Cryo-EM or crystallography to visualize compound-target complexes at atomic resolution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

